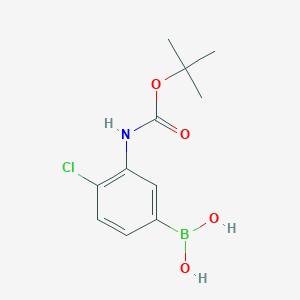

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid

Overview

Description

“(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is a solid substance that appears white to light yellow to light orange in color . The compound is also known by other synonyms such as “3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid” and "3-(Boc-amino)phenylboronic Acid" .

Molecular Structure Analysis

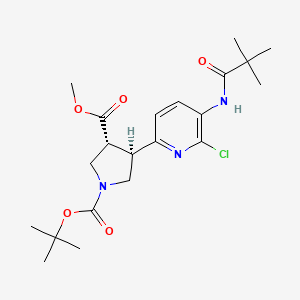

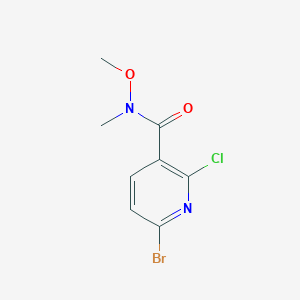

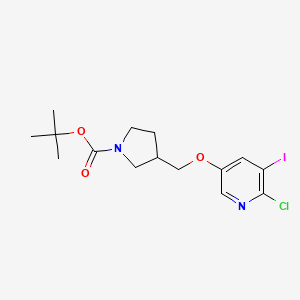

The molecular structure of “this compound” consists of a phenyl ring with a boronic acid group, a chlorine atom, and a tert-butoxycarbonyl protected amine . The molecular weight of the compound is 237.06 .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point of 168°C (decomposition) . The compound is soluble in methanol .

Scientific Research Applications

Boronic Acid Derivatives in Drug Discovery

Boronic acids and their derivatives are crucial in medicinal chemistry, contributing to the development of various therapeutic agents. The review by Plescia and Moitessier (2020) highlights the FDA approval of five boronic acid drugs, underscoring their importance in enhancing drug potency and pharmacokinetics profiles. This suggests that specific boronic acids like "(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid" could have potential applications in drug discovery and development (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Boronic acid derivatives play a significant role in the development of electrochemical biosensors. Wang et al. (2014) discuss how ferroceneboronic acid and its derivatives are used in constructing biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. These compounds' unique properties allow for the selective binding and detection of analytes, indicating potential applications for "this compound" in biosensor development (Wang et al., 2014).

Antifungal Agents

The antifungal properties of boron-containing compounds have been reviewed by Arvanitis, Rook, and Macreadie (2020), focusing on boric acid, boronic acid, and tavaborole. They explore how these compounds inhibit protein synthesis and propose mechanisms for their antifungal action. This review suggests that boronic acid derivatives, including the compound of interest, could have applications as antifungal agents, particularly in treating conditions like onychomycosis (Arvanitis, Rook, & Macreadie, 2020).

Photocatalysts and Environmental Applications

Boronic acid derivatives are also explored for their role in photocatalysis and environmental remediation. The synthesis and cell uptake of boron-containing chlorins and tetraazaporphyrins, as discussed by Ratajski, Osterloh, and Gabel (2006), highlight the potential of boronic acid compounds in developing efficient photocatalysts for environmental cleanup and green energy applications (Ratajski, Osterloh, & Gabel, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction .

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular processes and functions .

Action Environment

The action of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C .

Properties

IUPAC Name |

[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGKXXRWQFCXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657406 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-57-6 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)